Cas no 1805523-47-0 (2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide)

2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide 化学的及び物理的性質
名前と識別子
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- 2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide
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- インチ: 1S/C9H4BrF7/c10-3-4-1-5(11)2-6(8(12,13)14)7(4)9(15,16)17/h1-2H,3H2
- InChIKey: VQNCXAFCNZHJST-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(=CC(C(F)(F)F)=C1C(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 259
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 0
2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010051-1g |
2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide |
1805523-47-0 | 97% | 1g |
1,445.30 USD | 2021-06-25 |
2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromideに関する追加情報
Introduction to 2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide (CAS No. 1805523-47-0)
2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide, with the chemical formula C10H5BrF7, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine substituents, which confer unique electronic and steric properties, making it a valuable building block in synthetic chemistry. The CAS No. 1805523-47-0 uniquely identifies this substance in scientific literature and databases, facilitating its accurate referencing in research and industrial applications.
The bromide functional group in the molecule makes it a versatile intermediate for further derivatization, enabling the construction of more complex structures. Such modifications are crucial in drug discovery, where precise molecular design can significantly influence the efficacy and selectivity of potential therapeutic agents. The trifluoromethyl (CF₃) groups attached to the benzene ring enhance lipophilicity and metabolic stability, which are critical factors in optimizing pharmacokinetic profiles.
In recent years, there has been a surge in research focused on fluorinated compounds due to their remarkable biological activities. For instance, studies have demonstrated that molecules containing trifluoromethyl groups often exhibit improved binding affinity to biological targets, such as enzymes and receptors. This phenomenon is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can modulate the electronic properties of adjacent functional groups, thereby influencing molecular interactions.
2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features make it particularly useful for constructing scaffolds with potential applications in oncology, anti-inflammatory, and antimicrobial therapies. The fluorobenzyl bromide moiety, combined with the electron-deficient nature of the trifluoromethyl groups, provides a rich platform for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
The increasing demand for high-purity intermediates has driven advancements in synthetic methodologies for compounds like 2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide. Modern synthetic routes often emphasize efficiency, scalability, and environmental sustainability. For example, recent publications highlight catalytic processes that minimize waste and reduce reaction times while maintaining high yields. These innovations are essential for meeting the growing demand from pharmaceutical companies seeking cost-effective and sustainable production methods.
One notable application of this compound is in the development of kinase inhibitors, which are widely used in cancer treatment. The steric hindrance provided by the trifluoromethyl groups can enhance binding specificity by occupying pockets on protein surfaces that are difficult to access with non-fluorinated analogs. Additionally, the presence of multiple fluorine atoms can improve metabolic stability by resisting degradation pathways that typically target hydrogen atoms.
Another area where CAS No. 1805523-47-0 has shown promise is in agrochemical research. Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity due to their improved bioavailability and resistance to environmental degradation. By incorporating this benzyl bromide derivative into novel formulations, researchers aim to develop more effective crop protection agents that meet the challenges of modern agriculture.
The synthesis of 2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide typically involves multi-step processes starting from commercially available precursors such as fluorobenzene or trifluoromethylated aromatic compounds. Advanced techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision. These methods underscore the importance of well-established synthetic strategies in ensuring reproducibility and scalability for industrial applications.
In conclusion, 2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide represents a significant advancement in fluorinated chemistry with broad implications for pharmaceutical and agrochemical industries. Its unique structural features make it an invaluable intermediate for designing molecules with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new applications for this compound and its derivatives, its importance is likely to grow further.
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